molecular formula C11H11BrO B12975443 7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B12975443
M. Wt: 239.11 g/mol
InChI Key: JNOIFTAFZPMNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity.

Chemical Reactions Analysis

7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Scientific Research Applications

7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the indenone structure play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one include:

    3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Bromination at a different position, leading to variations in chemical and biological properties.

    3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

7-bromo-3,3-dimethyl-2H-inden-1-one

InChI

InChI=1S/C11H11BrO/c1-11(2)6-9(13)10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3

InChI Key

JNOIFTAFZPMNGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1C=CC=C2Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.